molecular formula C10H11NO2S B15150570 2-(4-Methoxyphenyl)-1,3-thiazolidin-4-one

2-(4-Methoxyphenyl)-1,3-thiazolidin-4-one

Cat. No.: B15150570
M. Wt: 209.27 g/mol
InChI Key: WRUXGMVAJPNHHU-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1,3-thiazolidin-4-one is an organic compound that belongs to the thiazolidinone class. This compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a methoxyphenyl group attached to the second carbon of the ring. Thiazolidinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction between 4-methoxybenzaldehyde, cysteine, and an isothiocyanate under mild conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinones depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-1,3-thiazolidine: Lacks the carbonyl group present in thiazolidinones.

    4-Methoxyphenyl-1H-indole: Contains an indole ring instead of a thiazolidinone ring.

    4-Methoxyphenyl-1H-imidazole: Features an imidazole ring rather than a thiazolidinone ring.

Uniqueness

2-(4-Methoxyphenyl)-1,3-thiazolidin-4-one is unique due to its thiazolidinone ring structure, which imparts specific chemical and biological properties. The presence of the methoxy group on the phenyl ring can also influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(4-methoxyphenyl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c1-13-8-4-2-7(3-5-8)10-11-9(12)6-14-10/h2-5,10H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUXGMVAJPNHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2NC(=O)CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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